2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a pyrazole ring and a pyrimidine ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines under acidic or basic conditions.
Synthesis of the pyrimidine ring: Using suitable precursors like amidines or guanidines with β-dicarbonyl compounds.
Thioether formation: Coupling the pyrazole and pyrimidine rings via a thioether linkage using thiolating agents.
Acetamide formation: Introducing the acetamide group through acylation reactions with acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated derivatives, substituted pyrazoles or pyrimidines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, it may serve as a probe to study enzyme interactions, receptor binding, or cellular pathways.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, it may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(phenyl)acetamide
- 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide
Uniqueness
The unique structural features, such as the specific substitution pattern on the pyrazole and pyrimidine rings, confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-4-15-7-5-6-8-16(15)22-18(25)11-26-19-10-17(20-12-21-19)24-14(3)9-13(2)23-24/h5-10,12H,4,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAGZGSJAZHXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.